molecular formula C9H8FIO2 B12327589 Benzenepropanoic acid, 3-fluoro-4-iodo-

Benzenepropanoic acid, 3-fluoro-4-iodo-

Katalognummer: B12327589
Molekulargewicht: 294.06 g/mol
InChI-Schlüssel: MAPXUYFMYLKVQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenepropanoic acid, 3-fluoro-4-iodo- is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzene ring substituted with a propanoic acid group, a fluorine atom at the third position, and an iodine atom at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 3-fluoro-4-iodo- typically involves multi-step organic reactions. One common method includes the halogenation of a benzene derivative followed by the introduction of the propanoic acid group. For instance, starting with a fluorobenzene derivative, iodination can be achieved using iodine and a suitable oxidizing agent. The propanoic acid group can then be introduced through a Friedel-Crafts acylation reaction using propanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of Benzenepropanoic acid, 3-fluoro-4-iodo- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to minimize impurities and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenepropanoic acid, 3-fluoro-4-iodo- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alcohols or alkanes.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution: Products include azides, nitriles, and other substituted benzene derivatives.

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include alcohols and alkanes.

    Coupling: Products include biaryl compounds and other complex organic molecules.

Wissenschaftliche Forschungsanwendungen

Benzenepropanoic acid, 3-fluoro-4-iodo- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique substituents.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Benzenepropanoic acid, 3-fluoro-4-iodo- involves its interaction with molecular targets through its functional groups. The fluorine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to various biological targets. The propanoic acid group can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzenepropanoic acid, 3-fluoro-4-chloro-
  • Benzenepropanoic acid, 3-fluoro-4-bromo-
  • Benzenepropanoic acid, 3-fluoro-4-methyl-

Uniqueness

Benzenepropanoic acid, 3-fluoro-4-iodo- is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and physical properties. The combination of these substituents can enhance the compound’s reactivity and binding affinity in various applications, making it a valuable compound for research and industrial purposes.

Eigenschaften

Molekularformel

C9H8FIO2

Molekulargewicht

294.06 g/mol

IUPAC-Name

3-(3-fluoro-4-iodophenyl)propanoic acid

InChI

InChI=1S/C9H8FIO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)

InChI-Schlüssel

MAPXUYFMYLKVQS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CCC(=O)O)F)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.